2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine
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Overview
Description
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine is a chemical compound that features a pyridine ring substituted with a methoxy group and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is first protected with a Boc group to form 1-Boc-3-pyrrolidinyl.
Coupling with Pyridine: The protected pyrrolidinyl group is then coupled with a pyridine derivative that has a methoxy group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine involves its interaction with specific molecular targets. The Boc-protected pyrrolidinyl group can be deprotected to reveal the active amine, which can then interact with enzymes or receptors. The methoxy group on the pyridine ring may also play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Boc-3-pyrrolidinyl)acetic Acid: Similar in structure but with an acetic acid group instead of a methoxypyridine.
2-(1-Boc-3-pyrrolidinyl)acetonitrile: Contains a nitrile group instead of a methoxypyridine.
1-Boc-3-Pyrrolidineacetic Acid: Similar pyrrolidinyl group but with different substituents.
Uniqueness
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine is unique due to the presence of both the Boc-protected pyrrolidinyl group and the methoxy-substituted pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H22N2O3 |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-(5-methoxypyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-7-11(10-17)13-6-5-12(19-4)9-16-13/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI Key |
SAJLCAVCGREXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)OC |
Origin of Product |
United States |
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